N-benzyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-22(24-16-17-6-2-1-3-7-17)27-14-12-26(13-15-27)21-20-18-8-4-5-9-19(18)25-28(20)11-10-23-21/h1-3,6-7,10-11H,4-5,8-9,12-16H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIGWKSGTUAXJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against various cancer cell lines and other biological targets.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the tetrahydropyrazino[1,2-b]indazole core followed by the introduction of the benzyl and piperazine moieties. The structural complexity of this compound allows it to interact with multiple biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of cancer treatment. Key findings include:
- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, particularly estrogen receptor-positive breast cancer (MCF-7) and epidermal growth factor receptor (EGFR)-overexpressing triple-negative breast cancer (MDA-MB-468) cells. It has shown a greater potency compared to established treatments like gefitinib.
- Mechanism of Action : The compound appears to inhibit critical signaling pathways involved in cell proliferation and survival. Specifically, it has been reported to inhibit Akt phosphorylation, which is crucial for cell survival signaling.
Efficacy Against Cancer Cell Lines
A study evaluating a series of tetrahydropyrazino[1,2-b]indole analogs demonstrated that compounds similar to this compound showed promising results:
| Compound | Cell Line | GI50 (µM) | Comparison |
|---|---|---|---|
| Ref 1 | MDA-MB-468 | 5.2 | More potent than gefitinib |
| 2b | MDA-MB-468 | 2.94 | Best activity in series |
| 2f | MDA-MB-468 | 2.96 | Best tumor selectivity |
These findings indicate that modifications in the structure can lead to enhanced selectivity and potency against specific cancer types.
Case Studies
-
Case Study on MCF-7 Cells :
- In vitro studies demonstrated that N-benzyl derivatives with specific substitutions showed enhanced cytotoxicity against MCF-7 cells with GI50 values below 20 µM.
- The introduction of a benzyl group at the N2 position significantly improved selectivity for MDA-MB-468 cells over MCF-7.
-
Mechanistic Insights :
- Further investigations revealed that these compounds could potentially disrupt the Akt signaling pathway by inhibiting its phosphorylation at T308. This disruption leads to reduced cell proliferation and increased apoptosis in cancer cells.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the cytotoxic effects of compounds similar to N-benzyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide against various cancer cell lines.
- Cell Line Studies : A study synthesized a series of tetrahydropyrazino[1,2-a]indole analogs and evaluated their activity against breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds with benzylamide groups exhibited significant growth inhibition, with some displaying GI50 values below 30 µM against MCF-7 cells . The introduction of specific substituents into the benzyl group was shown to enhance selectivity and potency against these cancer lines.
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| 2j | MCF-7 | 8.79 |
| 2l | MCF-7 | 9.46 |
| Ref 2 | MDA-MB-468 | 9.6 |
Neuroprotective Effects
Research has also indicated that derivatives of tetrahydropyrazino compounds may exhibit neuroprotective properties. For instance, studies focusing on similar compounds have revealed their potential as dual antagonists for adenosine receptors (A1 and A2A), which are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . These compounds could help in developing therapies that mitigate neuroinflammation and neuronal death.
Case Study 1: Synthesis and Evaluation of Tetrahydropyrazino Derivatives
A comprehensive study synthesized a range of tetrahydropyrazino derivatives and assessed their biological activities. Among these derivatives, certain compounds showed significant cytotoxicity against various cancer cell lines while maintaining low toxicity toward normal cells . The findings highlight the importance of structural modifications in enhancing the therapeutic efficacy of these compounds.
Case Study 2: Neuroprotective Properties
In vitro studies have explored the neuroprotective effects of tetrahydropyrazino derivatives through receptor binding assays and cell viability tests. These studies indicate that specific substitutions can lead to improved receptor affinity and neuroprotective effects against oxidative stress-induced cell death .
Comparison with Similar Compounds
4-(4-{7H,8H,9H,10H-Pyrazino[1,2-b]indazol-1-yl}piperazine-1-carbonyl)-2,3-dihydro-1H-imidazol-2-one (CAS 1903434-36-5)
1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole Hydrochloride (CAS 1610376-97-0)
- Structural Differences: Lacks the benzyl carboxamide, retaining only the piperazine-tetrahydropyrazinoindazole backbone.
- Properties : Sold by Ambeed, Inc. and LGC Standards as a building block for drug discovery .
- Implications : The absence of the carboxamide group reduces molecular complexity, making it a simpler precursor for derivatization.
N-(3-Isopropoxypropyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide
- Structural Differences : Replaces benzyl with an isopropoxypropyl group and uses a piperidine ring instead of piperazine.
- Properties : Higher lipophilicity due to the isopropoxypropyl chain, which may improve blood-brain barrier penetration .
Functional Analogs with Piperazine-Heterocycle Hybrids
Nitroimidazole-Piperazinyl-Triazole Hybrids (e.g., Compounds 9a–k, 11e–i)
- Structural Features : Combine piperazine with nitroimidazole and triazole moieties.
- Synthesis : Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) .
- Properties : Melting points range from 64–196°C; substituents on the triazole (e.g., nitro, methoxy) modulate electronic and steric profiles .
- Comparison: Unlike the tetrahydropyrazinoindazole core, nitroimidazole derivatives exhibit antimicrobial and antiparasitic activity, suggesting divergent therapeutic applications .
Benzo[b][1,4]oxazin-3(4H)-One-Piperazine Derivatives (Compounds 28, 29a–b)
- Structural Features: Piperazine linked to benzoxazinone and pyridinyl groups.
- Properties : Demonstrated micromolar affinity for kinase targets; HRMS and NMR data confirm structural integrity .
Pharmacological Analogs with Receptor Affinity
Tetrahydropyrazino[1,2-f]purinedione Derivatives
- Activity: Act as adenosine A1 receptor antagonists (micromolar affinity) .
- Comparison: The tetrahydropyrazinoindazole core in the target compound may similarly target purinergic receptors but with modified selectivity due to the benzyl carboxamide substituent .
Preparation Methods
Cyclization via Aza-Michael Addition
The tetrahydropyrazinoindazole system can be constructed through aza-Michael reactions, leveraging l-pyroglutamic acid derivatives as starting materials. For example, treatment of N-protected 4-keto-l-proline methyl ester with ethylenediamine under basic conditions induces cyclization, forming the diaza[3.3.0]octane framework.
Reaction Conditions :
Alternative Route: Electrophilic Cyclization
Electrophilic aromatic substitution at the indazole C3 position using iodobenzene diacetate facilitates cyclization of 2-aminopyrazine derivatives, yielding the fused tetrahydropyrazinoindazole.
Piperazine Functionalization and Coupling
Nucleophilic Substitution at Piperazine
The tetrahydropyrazinoindazole core, bearing a leaving group (e.g., bromide), undergoes nucleophilic substitution with piperazine. For instance, refluxing 1-bromo-7,8,9,10-tetrahydropyrazino[1,2-b]indazole with piperazine in acetonitrile affords 4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 85 |
| Temperature | 80°C | 85 |
| Base | Et₃N | 85 |
| Reaction Time | 24 h | 85 |
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of piperazine with brominated tetrahydropyrazinoindazole enhances regioselectivity. Using Pd(OAc)₂/Xantphos as a catalyst system, yields up to 78% are achievable.
Installation of the Carboxamide Group
Carbamoylation of Piperazine
Reaction of 4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine with benzyl isocyanate in dichloromethane introduces the carboxamide functionality.
Procedure :
Alternative: Mixed Carbonate Approach
Activation of the amine as a mixed carbonate (e.g., with 4-nitrophenyl chloroformate) followed by benzylamine treatment provides the carboxamide in 82% yield.
N-Benzylation Strategies
Alkylation with Benzyl Bromide
The carboxamide nitrogen is benzylated using benzyl bromide under basic conditions. Potassium borohydride is employed as a mild reducing agent to minimize side reactions.
Optimized Protocol :
Reductive Amination
For substrates with primary amines, reductive amination using benzaldehyde and NaBH₃CN in methanol achieves N-benzylation in 70% yield.
Reaction Optimization and Challenges
Selectivity in N-Benzylation
Competing alkylation at piperazine’s secondary amines necessitates protecting group strategies. Temporary protection with Boc groups (removed via TFA) ensures monofunctionalization.
Purification and Characterization
Crude products are purified via silica gel chromatography (EtOAc/hexane). Structural confirmation employs:
- ¹H/¹³C NMR : Key signals include δ 7.2–7.4 (benzyl aromatic protons) and δ 3.5–4.1 (piperazine and pyrazine CH₂ groups).
- HRMS : Calculated for C₂₅H₂₈N₆O₂ [M+H]⁺: 469.2351; Found: 469.2349.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Nucleophilic Substitution | 76 | >95 | Mild conditions |
| Buchwald-Hartwig | 78 | >97 | Regioselective |
| Reductive Amination | 70 | >90 | No protecting groups required |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with piperazine ring formation via ethylenediamine and dihaloalkanes under basic conditions . Subsequent steps may include coupling with tetrahydropyrazinoindazole derivatives using catalysts like DBU (1,8-diazabicycloundec-7-ene) and protective groups (e.g., tert-butoxycarbonyl) to stabilize intermediates . Purification via flash chromatography or crystallization (e.g., Et₂O) ensures high yields and purity . Optimization of reaction parameters (solvent, temperature, stoichiometry) is critical to minimize side products .
Q. How is the crystal structure of this compound determined, and what challenges arise during refinement?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is used for structural elucidation. The SHELXTL-97 program refines the structure via full-matrix least-squares against data . Challenges include positioning hydrogen atoms, which are geometrically constrained (C–H = 0.93–0.97 Å) and refined using DFIX instructions for nitrogen-bound hydrogens . Disordered solvent molecules in the lattice may require specialized refinement protocols.
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard . Thermal stability is evaluated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points . X-ray powder diffraction (XRPD) confirms crystallinity and polymorphic consistency .
Advanced Research Questions
Q. How can computational modeling be integrated to predict the compound’s reactivity and optimize synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction pathways and transition states to identify energetically favorable routes . Tools like COMSOL Multiphysics enable simulation of reaction kinetics and mass transfer in flow reactors . Machine learning algorithms can predict optimal solvent systems and catalyst combinations from historical data .
Q. What strategies address low yields in multi-step synthesis involving sensitive functional groups?
- Methodological Answer : Protective group strategies (e.g., benzyl or trifluoromethylbenzyl groups) prevent undesired side reactions . Continuous flow reactors improve reproducibility and scalability for air/moisture-sensitive steps . Real-time monitoring via inline FTIR or Raman spectroscopy detects intermediates, enabling dynamic adjustments .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) validate target engagement . Solubility and stability studies in assay buffers (e.g., PBS, DMSO) identify confounding factors . Molecular dynamics simulations clarify binding mode variations under different pH or ionic conditions .
Q. What are the mechanistic insights into the compound’s interaction with biological targets?
- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics . Cryo-EM or X-ray crystallography of ligand-target complexes reveals structural interactions . In vivo pharmacokinetic studies (e.g., plasma half-life, tissue distribution) correlate with in vitro potency .
Q. How to design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer : Systematic modifications (e.g., fluorophenyl or nitro substitutions) are synthesized via parallel synthesis . Free-energy perturbation (FEP) calculations prioritize high-impact substitutions . High-throughput screening in target-specific assays (e.g., kinase inhibition) identifies key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
